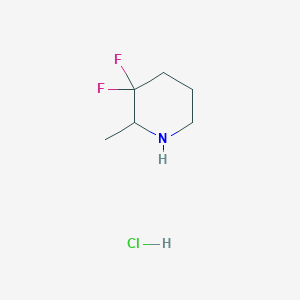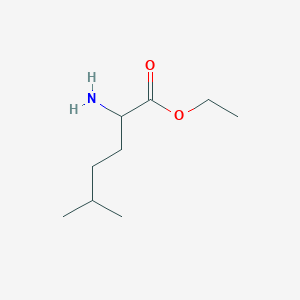![molecular formula C8H12ClNO3S B13494409 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is a compound that features a furan ring substituted with a sulfanyl group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromomethylfuran-2-carboxylic acid with 2-aminoethanethiol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and aminoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-{[(2-Methoxyethyl)sulfanyl]methyl}furan-2-carboxylic acid: This compound has a methoxyethyl group instead of an aminoethyl group, which may alter its reactivity and biological activity.
Thiazole Derivatives: Compounds containing a thiazole ring, such as N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, exhibit diverse biological activities.
Benzofuran Derivatives: These compounds, such as benzofuran carbohydrazide, have shown significant antimicrobial activity.
Uniqueness
5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is unique due to the presence of both sulfanyl and aminoethyl groups on the furan ring
Properties
Molecular Formula |
C8H12ClNO3S |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3S.ClH/c9-3-4-13-5-6-1-2-7(12-6)8(10)11;/h1-2H,3-5,9H2,(H,10,11);1H |
InChI Key |
FEOYKNOASMPQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
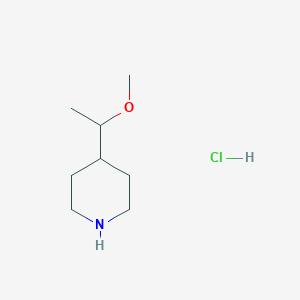

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
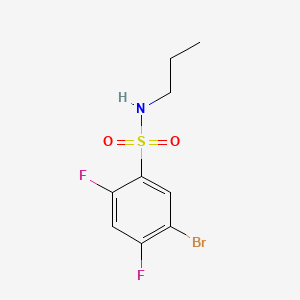
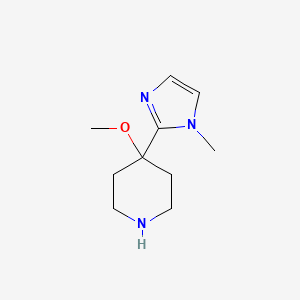
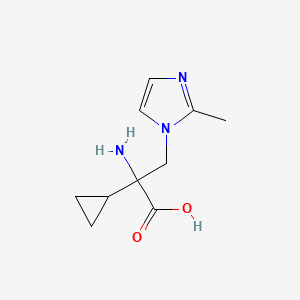
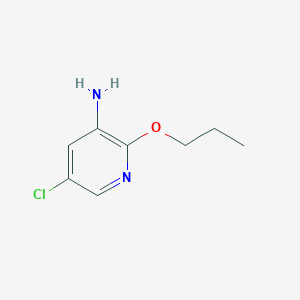
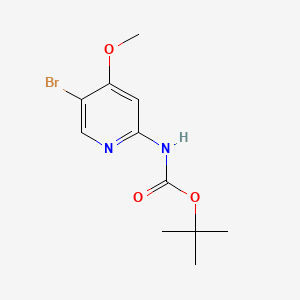
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
